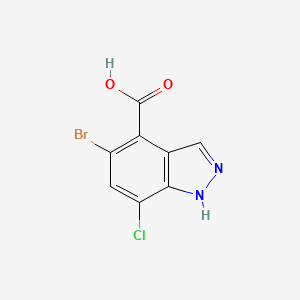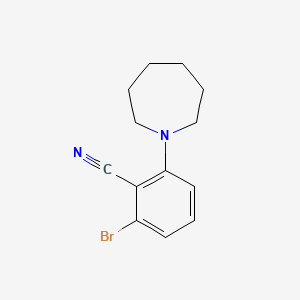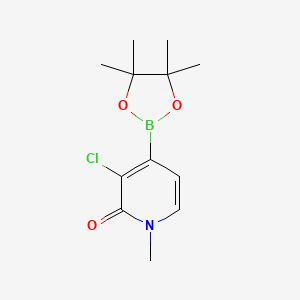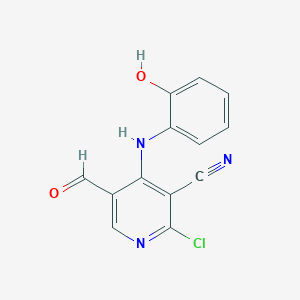![molecular formula C14H13N3O3 B11847071 N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide CAS No. 88758-39-8](/img/structure/B11847071.png)
N'-(Acryloyloxy)[(quinolin-8-yl)oxy]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that features both a quinoline moiety and an acryloyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps. One common approach starts with the preparation of quinolin-8-yloxyacetic acid, which is then converted to its corresponding ester. This ester is subsequently reacted with acryloyl chloride to introduce the acryloyloxy group. The final step involves the formation of the acetimidamide moiety through a reaction with an appropriate amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the acryloyloxy group, converting it to the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the acryloyloxy group.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is largely dependent on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known for its ability to intercalate with DNA, which could be a potential pathway for its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-yloxyacetic acid: Shares the quinoline moiety but lacks the acryloyloxy and acetimidamide groups.
Acryloyloxy derivatives: Compounds with similar acryloyloxy groups but different core structures.
Uniqueness
N-(Acryloyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
88758-39-8 |
|---|---|
Molekularformel |
C14H13N3O3 |
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
[(1-amino-2-quinolin-8-yloxyethylidene)amino] prop-2-enoate |
InChI |
InChI=1S/C14H13N3O3/c1-2-13(18)20-17-12(15)9-19-11-7-3-5-10-6-4-8-16-14(10)11/h2-8H,1,9H2,(H2,15,17) |
InChI-Schlüssel |
IICZDAKWGXISMU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Dimethylamino)phenyl]naphthalene-1,4-dione](/img/structure/B11847006.png)





![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)



![3-Chloro-4-((7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11847056.png)


